molecular formula C8H8BrNO B344435 N-(2-bromo-4-methylphenyl)formamide

N-(2-bromo-4-methylphenyl)formamide

Cat. No.: B344435
M. Wt: 214.06 g/mol
InChI Key: ZOAPATFIPBXQJA-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)formamide is an organic compound with the molecular formula C 8 H 8 BrNO and a molecular weight of 214.06 g/mol [ ]. Its structure features a formamide group attached to a 2-bromo-4-methylphenyl ring system, making it a potential building block in organic synthesis [ ]. This compound is related to other substituted anilides, such as N-(2-bromo-4-methylphenyl)acetamide and N-(2-bromo-4-methylphenyl)propionamide, which are recognized as useful intermediates and protected aniline derivatives in chemical synthesis [ ][ ]. The presence of both the bromine atom and the formamide group on the aromatic ring provides two distinct reactive sites for further chemical modification, including cross-coupling reactions and functional group transformations. Research Applications: While specific applied research for this compound is not detailed in the literature surveyed, its structural features suggest its primary value is in methodology development and synthetic chemistry . Researchers may employ this compound as a precursor or model substrate in the development of new catalytic reactions, such as Buchwald-Hartwig amination or Suzuki cross-coupling, leveraging the reactivity of the bromine substituent [ ]. The formamide group can also serve as a directing group in metalation chemistry or be hydrolyzed to reveal the corresponding aniline, 2-bromo-4-methylaniline, which is a known synthetic intermediate [ ][ ]. Note on Research Use: The mechanism of action for this compound is highly dependent on the specific research context and is not defined for a particular biological or chemical pathway. Researchers are responsible for determining its suitability and mechanism in their own experimental systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or personal use.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)formamide

InChI

InChI=1S/C8H8BrNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-5H,1H3,(H,10,11)

InChI Key

ZOAPATFIPBXQJA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC=O)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares key structural and physical properties of N-(2-bromo-4-methylphenyl)formamide with related compounds:

Compound Name Substituents Molecular Weight Key Spectral Data (IR/NMR) Biological Relevance References
This compound 2-Br, 4-Me 228.06 g/mol IR: ~1686 cm⁻¹ (C=O stretch) Pharmaceutical intermediate
N-(2-Bromophenyl)formamide hydrochloride 2-Br 234.49 g/mol NMR: δ 8.3 (s, 1H, CHO) Synthetic intermediate
N-(4-Nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide 4-NO₂, 4-F 338.29 g/mol IR: 1677 cm⁻¹ (C=O); 1340 cm⁻¹ (NO₂) Not reported
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside 4-OMe, xyloside 327.30 g/mol ¹H NMR: β-xylose (J = 7 Hz) Antimicrobial activity
FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) Nitrofuran, thiazole 255.17 g/mol UV: λmax 400 nm (nitro group) Bladder carcinogen

Key Observations :

  • Electronic Effects: The bromine atom in this compound increases electrophilicity at the formamide group, while the methyl group stabilizes the aromatic ring through electron donation. In contrast, nitro groups (e.g., in FANFT) drastically enhance electrophilicity, contributing to metabolic activation and carcinogenicity .
  • Spectral Trends : The C=O stretch in IR spectra (~1686–1677 cm⁻¹) is consistent across formamide derivatives. Nitro groups (e.g., in FANFT) exhibit distinct UV absorbance at 400 nm .

Preparation Methods

Hypervalent Iodine-Mediated Transamidation

Bis(trifluoroacetoxy)iodobenzene (PIFA) promotes transamidation between 2-bromo-4-methylaniline and dimethylformamide (DMF) or formic acid. Key steps include:

  • Reagents : PIFA (1 equiv.), DMF (2 mL), 2-bromo-4-methylaniline (1 equiv.)

  • Conditions : 100°C, 6 h under aerobic conditions.

  • Yield : 82–86%.

  • Mechanism : PIFA activates the formyl donor (DMF or HCOOH), enabling nucleophilic attack by the amine (Figure 2 ).

Table 1 : Optimization of PIFA-mediated formylation

ParameterOptimal ValueYield Impact
PIFA Equivalence1.0Maximizes yield (86%)
Temperature100°C<50°C reduces yield by 40%
SolventDMFHigher polarity improves efficiency

Iron-Catalyzed Reductive Formylation with CO₂

Nano-iron powder enables reductive formylation using CO₂ as a C1 source:

  • Reagents : Fe (2 equiv.), CO₂ (1 atm), KI (10 mol%), DMF (solvent).

  • Conditions : 80°C, 24 h under CO₂ atmosphere.

  • Yield : 73–79%.

  • Mechanism : CO₂ is reduced to formate intermediates, which react with the amine.

Advantages : Sustainable (uses CO₂), avoids toxic formylating agents.
Limitations : Requires inert atmosphere and specialized equipment.

Multi-Step Synthesis via Intermediate Bromination

Bromination of 4-Methylformanilide

4-Methylformanilide undergoes electrophilic aromatic bromination:

  • Reagents : Br₂ (1.1 equiv.) in acetic acid.

  • Conditions : 0–5°C, 2 h.

  • Yield : 68–72%.

  • Regioselectivity : Bromination occurs ortho to the formamide group due to directing effects.

Table 2 : Bromination optimization

ParameterOptimal ValueOutcome
SolventAcetic acidMinimizes di-bromination
Temperature0–5°CPrevents ring oxidation
Br₂ Equivalence1.05Limits over-bromination

Acetamide Bromination and Hydrolysis

A two-step sequence starting from N-(4-methylphenyl)acetamide:

  • Bromination : NBS (1 equiv.) in CCl₄, 80°C, 4 h (yield: 85%).

  • Hydrolysis : 6 M HCl, reflux, 2 h to convert acetamide to formamide.

  • Overall Yield : 63–67%.

Challenges : Hydrolysis conditions may degrade brominated aromatic rings.

Sonogashira Coupling and Alkyne-Carbonyl Metathesis

A novel route involves palladium-catalyzed coupling followed by cyclization:

  • Sonogashira Coupling : 2-Bromo-4-methylaniline + terminal alkyne → aryl alkyne.

  • Formylation : Alkyne-carbonyl metathesis with DMF under BF₃ catalysis.

  • Yield : 70–75%.

  • Applications : Useful for introducing diverse substituents on the formamide group.

Comparative Analysis of Methods

Table 3 : Method comparison for N-(2-bromo-4-methylphenyl)formamide synthesis

MethodYield (%)CostScalabilityGreen Metrics
PIFA-mediated82–86HighModerateLow (toxic reagents)
Fe/CO₂ reductive73–79MediumHighHigh (CO₂ utilization)
Bromination-hydrolysis63–67LowHighModerate (waste HCl)
Sonogashira-metathesis70–75Very highLowLow (Pd usage)

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Di-bromination : Mitigated by controlling Br₂ stoichiometry (≤1.05 equiv.).

  • N-Deformylation : Occurs under strong acidic conditions; use buffered hydrolysis.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/EtOAc (3:1) resolves formamide from unreacted amine.

  • Recrystallization : Ethanol/water (4:1) yields high-purity product (≥98%) .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-(2-bromo-4-methylphenyl)formamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acylation of 2-bromo-4-methylaniline using formic acid derivatives (e.g., formyl chloride) under reflux in anhydrous conditions. A base like pyridine or triethylamine neutralizes byproducts (e.g., HCl) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aniline to formylating agent) and inert atmospheres to prevent hydrolysis. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification, with typical yields of 65–75% .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H NMR should show a singlet at δ ~8.1 ppm for the formamide proton and aromatic protons between δ 6.8–7.5 ppm.
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 228.09 (C9_9H10_{10}BrNO) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to confirm purity >98% .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is light-sensitive and prone to hydrolysis. Store in amber vials under nitrogen at –20°C. Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation when protected from moisture .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond angles and torsion angles. For example, the Br–C–C–N dihedral angle is critical for assessing steric effects. Atomic displacement parameters (ADPs) refine thermal motion models . A recent study reported a C–Br bond length of 1.90 Å and C–N–O angle of 120°, consistent with resonance stabilization .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. The bromine atom’s electron-withdrawing effect lowers the LUMO energy (–1.8 eV), favoring SN_NAr reactions at the 2-position. Solvent effects (e.g., DMF vs. THF) are modeled using the Polarizable Continuum Model (PCM) .

Q. How can researchers address contradictory bioactivity results in studies involving this compound?

  • Methodological Answer : Discrepancies in biological assays (e.g., IC50_{50} values) may arise from impurity profiles or solvent residues. Validate results using:

  • Dose-response curves with triplicate measurements.
  • Metabolite screening (e.g., LC-MS/MS) to rule out degradation products. For example, formamide hydrolysis to 2-bromo-4-methylaniline under physiological conditions can confound cytotoxicity assays .

Q. What strategies mitigate challenges in synthesizing derivatives of this compound with enhanced pharmacological properties?

  • Methodological Answer : Focus on regioselective functionalization:

  • Suzuki coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh3_3)4_4 catalyst and K2_2CO3_3 base in DMF/H2_2O (80°C, 12h).
  • Reductive amination : Introduce secondary amines via NaBH3_3CN-mediated reduction of imine intermediates .

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